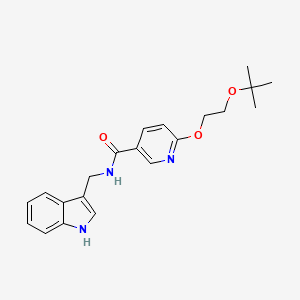

N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide

Description

N-((1H-Indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide is a synthetic nicotinamide derivative with structural complexity, combining an indole moiety and a tert-butoxy ethoxy side chain. Its synthesis involves coupling steps using intermediates such as tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate, as described in a 2024 European patent application (Example 429) . Key physicochemical properties include a molecular ion peak at m/z 1011 [M+H]⁺ in LCMS analysis and a retention time of 1.01 minutes under HPLC conditions (SQD-FA05) .

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-21(2,3)27-11-10-26-19-9-8-15(12-23-19)20(25)24-14-16-13-22-18-7-5-4-6-17(16)18/h4-9,12-13,22H,10-11,14H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUVWURYKRDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide typically involves multiple steps, starting with the preparation of the indole derivative and the nicotinamide precursor. The key steps include:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

Preparation of the Nicotinamide Precursor: The nicotinamide structure can be synthesized from nicotinic acid or its derivatives through amidation reactions.

Coupling Reaction: The final step involves coupling the indole derivative with the nicotinamide precursor using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Mechanism of Action

The mechanism of action of N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

N-(tert-Butyl)-6-chloronicotinamide (Similarity: 0.79)

This analog substitutes the indole group with a tert-butyl moiety and replaces the ethoxy chain with a chlorine atom. The absence of the indole system likely reduces interactions with aromatic-binding receptors, while the Cl atom may enhance lipophilicity but reduce solubility compared to the target compound .

N-(2-(1H-Indol-3-yl)ethyl)nicotinamide (Similarity: 0.78)

However, the lack of the tert-butoxy ethoxy group diminishes steric protection, which could impact metabolic stability .

6-Chloro-N,N-dimethylnicotinamide (Similarity: 0.78)

The dimethylamide group and Cl substitution simplify the structure but eliminate both the indole and tert-butoxy ethoxy functionalities. This simplification may reduce target selectivity but improve synthetic accessibility .

N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide (Similarity: 0.77)

The addition of an o-tolyl group introduces steric bulk near the nicotinamide core, which could hinder binding in sterically sensitive pockets. The Cl and tert-butyl groups further differentiate it from the target compound’s ethoxy-indole design .

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s multi-step synthesis (as per Example 429) contrasts with simpler analogs like 6-Chloro-N,N-dimethylnicotinamide, which may be more amenable to large-scale production .

- Solubility and Stability : The tert-butoxy ethoxy chain in the target compound likely enhances aqueous solubility compared to chlorine-substituted analogs, while the indole moiety may improve binding to serotonin or kinase-related targets .

Biological Activity

N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research has indicated that compounds with indole moieties, such as this compound, often exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, a study evaluating indole-based compounds demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Gram-positive and Gram-negative bacteria |

| Tris(1H-indol-3-yl)methylium salt | 0.25 - 2.0 | Multidrug-resistant strains |

Cytotoxicity Studies

While exploring the efficacy of this compound, it is crucial to assess its cytotoxicity. In vitro studies using human fibroblast cell lines (HPF-hTERT) indicated varying degrees of cytotoxicity among different indole derivatives. The tested compounds displayed a range of cytotoxic effects, with some exhibiting relatively low toxicity while maintaining high antimicrobial activity .

Cytotoxicity Assessment Results

| Compound | LD50 (mg/kg) | Cytotoxicity Level |

|---|---|---|

| This compound | TBD | Low to moderate |

| Tris(1H-indol-3-yl)methylium salt | LD50 = 50 | High |

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of microbial cell membranes. Indole derivatives have been shown to form pores in the cytoplasmic membranes of bacteria, facilitating the entry of therapeutic agents and enhancing their efficacy against resistant strains .

Case Studies

In vivo studies have further elucidated the biological activity of indole derivatives. For example, compounds similar to this compound were evaluated in models of staphylococcal sepsis in mice, demonstrating significant therapeutic effects with acceptable toxicity profiles .

Q & A

Q. What are the key synthetic steps for preparing N-((1H-indol-3-yl)methyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Coupling the tert-butoxy ethoxy side chain to the nicotinamide core via nucleophilic substitution or Mitsunobu reaction under reflux in anhydrous solvents (e.g., DMF or THF) .

- Step 2 : Introducing the indole moiety through reductive amination or alkylation, requiring controlled pH and temperature (e.g., 0–25°C) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and spectroscopic validation (¹H/¹³C NMR, LCMS) .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the indole and tert-butoxy groups via ¹H NMR (e.g., indole NH signal at δ 10–12 ppm) and ¹³C NMR for ether linkages .

- Mass Spectrometry : High-resolution LCMS (e.g., m/z [M+H]⁺) to verify molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can reaction yields be optimized for the tert-butoxy ethoxy side-chain coupling?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; additives like DMAP accelerate coupling .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during indole alkylation .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps; monitor via TLC .

- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios and reaction time .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Structural Analogs : Compare activity of stereoisomers or analogs (e.g., tert-butoxy vs. cyclopentyloxy derivatives) to identify pharmacophore requirements .

- Assay Validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH, temperature) to minimize variability .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like CDK12/13 or CB1 receptors .

Q. How to design experiments assessing metabolic stability of the tert-butoxy group?

- Methodological Answer :

- In Vitro Studies : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS; compare half-life (t₁/₂) to ethoxy or methoxy analogs .

- Isotope Labeling : Use ¹⁴C-labeled tert-butoxy groups to track metabolic pathways .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorescent substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.